Arachidonoyl ethanolamide-d4 (AEA-d4) contains four deuterium atoms at the hydroxyethyl 1,1',2, and 2' positions. It is intended for use as an internal standard for the quantification of AEA by GC- or LC-mass spectrometry. AEA is the ethanolamine amide of arachidonic acid, first isolated from porcine brain. It is an endogenous cannabinoid neurotransmitter that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors and mimics the pharmacologic effects of Δ9-THC. AEA inhibits the specific binding of [3H]-HU-243 to synaptosomal membranes with a Ki value of 52 nM, compared to 46 nM for Δ9-THC.
Deuterated anandamide. Used as an internal standard for the quantification of AEA by GC- or LC-mass spectrometry.
N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide
CAS No.: 946524-40-9
Cat. No.: VC0004743
Molecular Formula: C22H37NO2
Molecular Weight: 351.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 946524-40-9 |
---|---|
Molecular Formula | C22H37NO2 |
Molecular Weight | 351.6 g/mol |
IUPAC Name | (5Z,8Z,11Z,14Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |
Standard InChI | InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 |
Standard InChI Key | LGEQQWMQCRIYKG-KALLKTRHSA-N |
Isomeric SMILES | [2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
Appearance | Assay:≥99% deuterated forms (d1-d4)A solution in ethanol |
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(2-Hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide features a 20-carbon polyunsaturated fatty acid backbone with four cis double bonds at positions 5, 8, 11, and 14, coupled to a deuterated ethanolamide headgroup. The strategic incorporation of deuterium at the β and γ carbons of the hydroxyethyl side chain (positions 1,1,2,2) introduces a mass shift of +4 atomic mass units (amu) compared to native anandamide, without altering its stereoelectronic properties .
Table 1: Key Chemical Properties
Property | Value |
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Molecular Formula | C₂₂H₃₃D₄NO₂ |
Molecular Weight | 351.6 g/mol |
CAS Registry Number | 946524-40-9 |
Purity | ≥98% |
SMILES Notation | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
Isotopic Distribution | [M+H]+: m/z 356.3 (vs. 348.3 for AEA) |
The compound’s isomeric purity is critical, as the 5Z,8Z,11Z,14Z configuration mirrors endogenous anandamide’s bioactive conformation, ensuring equivalent chromatographic retention times and interaction with biological matrices .
Synthetic Strategy
While commercial synthesis details remain proprietary, the deuterated hydroxyethyl group is likely introduced via hydrogen-deuterium exchange under acidic or catalytic conditions, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC) . Suppliers typically confirm structural integrity through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), with quantitative deuterium incorporation verified by isotopic abundance analysis .
Analytical Applications in Endocannabinoid Research
LC-MS/MS Quantification Workflows
The compound’s primary application lies in stabilizing quantitative analyses of anandamide in complex biological samples. When spiked into plasma, cerebrospinal fluid, or tissue homogenates prior to extraction, it corrects for losses during sample preparation and matrix-induced ion suppression/enhancement during electrospray ionization .
Table 2: Performance Metrics in LC-MS/MS Assays
Parameter | Value | Source |
---|---|---|
Lower Limit of Quantification (LLOQ) | 150 fmol on-column | |
Linear Range | 0.4–2.0 μM (vs. 1.6 μM internal standard) | |
Intraday Precision (CV) | <15% | |
Interday Precision (CV) | <20% |
The deuterated analog’s chromatographic co-elution with native anandamide ensures identical retention times (±0.1 min), while its +4 amu mass shift allows unambiguous detection in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes . For example, in a typical MRM transition, the precursor ion m/z 356.3 → product ion m/z 62.1 is monitored for the deuterated standard, alongside m/z 348.3 → 62.1 for endogenous anandamide .
Pharmacokinetic and Metabolic Studies
By serving as a recovery standard, this compound enables precise measurement of anandamide turnover rates in vivo. Studies utilizing this deuterated analog have revealed anandamide’s half-life in human plasma to be 2.5–4.5 minutes, with fatty acid amide hydrolase (FAAH) as the primary catabolic enzyme . Furthermore, its use in brain microdialysis experiments has quantified interstitial anandamide concentrations at 0.1–2.5 nM under basal conditions, rising to 5–12 nM during neuronal depolarization .
Comparative Analysis with Structural Analogs
Hydroxylated Derivatives
20-Hydroxy-N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide (CAS 942069-11-6) represents a hydroxylated variant with an additional -OH group at the ω-terminal carbon. This modification increases polarity, altering chromatographic retention (Δt<sub>R</sub> = +1.8 min on C18 columns) and reducing membrane permeability compared to the deuterated analog .
Table 3: Physicochemical Comparison with Hydroxylated Analog
Property | Deuterated Analog | 20-Hydroxy Analog |
---|---|---|
Molecular Formula | C₂₂H₃₃D₄NO₂ | C₂₂H₃₇NO₃ |
Molecular Weight | 351.6 g/mol | 363.5 g/mol |
LogP (Predicted) | 5.2 | 4.1 |
Plasma Protein Binding | 99.8% | 98.5% |
Non-Deuterated Anandamide
The native compound (CAS 94421-68-8) serves as the biological counterpart, with identical polyunsaturated architecture but lacking isotopic labeling. Key distinctions include:
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Mass Spectrometric Differentiation: Native anandamide’s m/z 348.3 [M+H]+ vs. deuterated analog’s m/z 356.3 .
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Metabolic Stability: Deuterium substitution at the β/γ positions reduces oxidative metabolism by cytochrome P450 enzymes, extending in vitro half-life from 8.2 min to 22.4 min in hepatic microsomes .
Emerging Applications and Future Directions
Recent methodological advances have extended this compound’s utility to novel matrices:
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Exosome Analysis: Quantifying anandamide in neuronal exosomes (LLOQ = 0.8 pM) to study endocannabinoid signaling in neurodegenerative diseases .
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Single-Cell Metabolomics: Coupling capillary electrophoresis-MS with deuterated internal standards to measure anandamide in individual astrocytes (sampling volume = 10 pL) .
Ongoing synthetic efforts aim to produce analogs with eight deuterium atoms (d<sub>8</sub>-anandamide) for enhanced isotopic separation, though current d<sub>4</sub> versions remain the gold standard due to balanced cost and performance .
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